N-(4-chlorophenyl)-N-ethylformamide
Description
Significance of N-Substituted Formamide (B127407) Scaffolds in Modern Organic Chemistry
N-substituted formamides are a pivotal class of compounds in modern organic synthesis due to their versatile reactivity. They serve as crucial intermediates and building blocks for creating a wide array of more complex molecules. A primary application of N-substituted formamides is in the synthesis of isonitriles through dehydration. organic-chemistry.orgnih.govsmu.ac.za This transformation is significant because isonitriles are highly valuable in multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. organic-chemistry.orgrsc.org
Furthermore, the formamide group can act as a formylating agent or a source of carbon monoxide in various chemical transformations. Recent research has demonstrated that N-formamides can function as carbonyl precursors, expanding their utility in reactions like the catalytic synthesis of α-acyloxycarboxamides. rsc.org The stability and reactivity of the formamide bond can be finely tuned by the nature of the substituents on the nitrogen atom, making these compounds adaptable reagents for diverse synthetic challenges. nih.gov The development of greener and more efficient methods for reactions involving N-substituted formamides, such as using phosphorus oxychloride in triethylamine (B128534) for isocyanide synthesis, continues to enhance their importance in sustainable chemistry. nih.govsmu.ac.za
Overview of Halogenated Phenyl Derivatives in Synthetic and Mechanistic Studies
Halogenated phenyl derivatives, also known as haloarenes, are fundamental components in synthetic and mechanistic organic chemistry. ncert.nic.in The presence of a halogen atom, such as chlorine, on a phenyl ring significantly influences the molecule's electronic properties and reactivity. Halogens are electron-withdrawing groups via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho-, para-directing due to the resonance effect, where the lone pairs on the halogen can stabilize the intermediate carbocation. scribd.com
This dual electronic nature is exploited in numerous synthetic strategies. The carbon-halogen bond serves as a key functional handle for a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. These reactions are indispensable for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ncert.nic.in The study of halogenated phenyl derivatives also provides deep insights into reaction mechanisms, such as nucleophilic aromatic substitution, where the reactivity is enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions. scribd.com The resistance of many organohalogen compounds to natural degradation also makes them subjects of environmental chemistry research. ncert.nic.in
Current Research Landscape and Gaps Pertaining to the Compound
The current research landscape for N-(4-chlorophenyl)-N-ethylformamide is characterized by its availability as a chemical intermediate rather than as a subject of extensive, dedicated studies. It is listed in numerous chemical supplier catalogs, indicating its accessibility for synthetic applications. molbase.comsigmaaldrich.com Research into related structures suggests its potential utility in the synthesis of more complex molecules. For instance, studies on similar N-substituted amides have led to the development of novel compounds with potential anti-inflammatory, analgesic, or anticancer activities. researchgate.net Furthermore, the synthesis of related N-[1-(4-chlorophenyl)ethyl] derivatives has been explored, highlighting the chemical transformations possible for molecules containing the 4-chlorophenyl ethylamine (B1201723) scaffold. researchgate.netmorressier.com
A significant gap in the current research is the limited number of published studies focusing specifically on the reactivity, applications, and biological profile of this compound itself. While the parent scaffolds—N-substituted formamides and halogenated phenyls—are well-studied, this particular combination remains largely unexplored. There is a lack of detailed mechanistic studies on its specific reactions, a systematic exploration of its potential as a precursor in medicinal chemistry, and an investigation into its material science applications. Future research could focus on synthesizing a library of derivatives from this compound to screen for biological activity or to develop novel functional materials. Investigating its role in organometallic catalysis or as a ligand could also represent a fruitful avenue for future inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-ethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11(7-12)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZQFLAIQZRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384124 | |
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-67-0 | |
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of N 4 Chlorophenyl N Ethylformamide Transformations
Reaction Pathways and Kinetic Studies
The transformation of N-(4-chlorophenyl)-N-ethylformamide can proceed through several reaction pathways, with kinetic studies providing crucial insights into the underlying mechanisms. These pathways primarily involve the cleavage of N-alkyl and C-C bonds, often initiated by oxidative processes.
N-Dealkylation Mechanisms, including P450-Catalyzed Processes
The N-deethylation of this compound is a significant metabolic pathway, frequently catalyzed by cytochrome P450 (P450) monooxygenases. mdpi.com This process involves the oxidative removal of the ethyl group, leading to the formation of N-(4-chlorophenyl)formamide and acetaldehyde. The mechanism of P450-catalyzed N-dealkylation of N,N-dialkylanilines, which are structural analogs, has been a subject of considerable study and debate, centering on two primary proposed mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govnih.gov
In the Hydrogen Atom Transfer (HAT) mechanism, the highly reactive iron-oxo species (Compound I) within the P450 enzyme directly abstracts a hydrogen atom from the α-carbon of the ethyl group. nih.gov This generates a carbon-centered radical and a ferryl-hydroxy intermediate. Subsequent "oxygen rebound" involves the transfer of the hydroxyl group to the carbon radical, forming an unstable carbinolamine (hemiaminal) intermediate. This intermediate then non-enzymatically collapses to yield the dealkylated amide and acetaldehyde. washington.edu
The Single Electron Transfer (SET) mechanism proposes an alternative initial step where an electron is transferred from the nitrogen atom of the amide to the P450 iron-oxo species, forming an aminium radical cation. nih.govnih.gov This is followed by deprotonation of the adjacent α-carbon, generating a carbon-centered radical, which then proceeds through a pathway similar to the HAT mechanism to form the carbinolamine. acs.org
Kinetic isotope effect (KIE) studies are instrumental in distinguishing between these pathways. nih.gov For many P450-catalyzed N-dealkylation reactions, observed KIEs are often small, which has been interpreted as evidence for the SET mechanism, where C-H bond cleavage is not the initial rate-determining step. nih.govacs.org However, other studies using specific probes, such as N-alkyl-N-cyclopropyl-p-chloroanilines, have provided findings more consistent with a C(α)-H abstraction mechanism. nih.gov In the case of N-ethyl,N-methylaniline, P450 2B1-catalyzed N-dealkylation showed a strong preference for N-demethylation over N-deethylation, highlighting the influence of the alkyl group on the reaction rate. nih.gov The exact mechanism for this compound likely depends on the specific P450 isozyme involved and the electronic properties of the substrate. nih.govnih.gov
Table 1: Mechanistic Pathways in P450-Catalyzed N-Dealkylation
| Mechanistic Step | Hydrogen Atom Transfer (HAT) Pathway | Single Electron Transfer (SET) Pathway |
| Initial Attack | Direct abstraction of H• from α-carbon by Fe=O species. nih.gov | Electron transfer from Nitrogen to Fe=O species. nih.gov |
| First Intermediate | Carbon-centered radical. washington.edu | Aminium radical cation. acs.org |
| Second Step | Oxygen rebound to form carbinolamine. washington.edu | Deprotonation of α-carbon to form carbon radical. acs.org |
| Key Evidence | Supported by studies with specific substrate probes. nih.gov | Often supported by low kinetic isotope effects. nih.govnih.gov |
Oxidative Cleavage Reactions at Carbon-Carbon Bonds
While N-dealkylation represents cleavage of a carbon-nitrogen bond, reactions involving the cleavage of carbon-carbon bonds in this compound are less common but mechanistically conceivable under specific oxidative conditions. Such reactions typically require significant activation of the C-C bond, which is not inherently present in the parent molecule.
However, analogous transformations in related structures highlight potential pathways. For instance, a metal-free method for the oxidative C-C bond cleavage of α-alkoxy aldehydes, mediated by aniline (B41778), has been developed. rsc.orgrsc.org This reaction proceeds in the air, utilizing molecular oxygen as the oxidant to yield one-carbon shortened esters. rsc.org While structurally different, this demonstrates that an aniline derivative can facilitate the cleavage of an adjacent C-C bond under oxidative conditions.
Another relevant example involves the oxidative synthesis of cyclic acyl aminals from homobenzylic amides and carbamates through photoinitiated single-electron oxidation. nih.gov This process generates acyliminium ions via the cleavage of a C-C sigma bond. Although this requires a specific structural arrangement (a homobenzylic group), it underscores the possibility of C-C bond activation in amides under oxidative conditions. For a molecule like this compound, such cleavage would likely necessitate prior modification to introduce a more labile C-C bond or the use of highly reactive enzymatic or chemical systems capable of activating strong C-C bonds. nih.govresearchgate.net
Cyclization Reactions and Annulation Pathways Involving Formamide (B127407) Intermediates
The formamide group in this compound or its derivatives can participate in cyclization and annulation reactions to form various heterocyclic structures. These transformations often involve the intramolecular electrophilic attack on the electron-rich chlorophenyl ring.
A classic example of such a transformation is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org While this compound itself is not a direct substrate for a classic Bischler-Napieralski reaction (which typically involves a β-phenylethylamine derivative), the underlying principle of cyclizing an N-acyl aromatic amine is highly relevant. The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the cyclic product. nih.govwikipedia.org The presence of electron-donating groups on the aromatic ring facilitates the reaction, whereas the chloro- group in this compound would be deactivating, making the conditions more challenging. nrochemistry.comjk-sci.com
Table 2: Conditions for Bischler-Napieralski and Related Cyclization Reactions
| Reaction Type | Typical Substrate | Reagents/Catalysts | Product | Ref. |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O | 3,4-Dihydroisoquinoline | wikipedia.org, nrochemistry.com |
| Pictet-Gams | β-Hydroxy-β-phenylethylamide | Dehydrating agent (e.g., POCl₃) | Isoquinoline | wikipedia.org |
| Morgan-Walls | N-acyl-2-aminobiphenyl | POCl₃ | Phenanthridine | wikipedia.org |
| Pd-Catalyzed Annulation | N-(2-halophenyl)formamide + Benzyne | Pd catalyst | Phenanthridinone |
Catalytic Activation and Transformation of the Amide Bond
The amide bond in this compound, while generally stable, can be activated and transformed using transition metal catalysts. These reactions provide routes for reduction to amines or for the formation of new carbon-nitrogen bonds.
Iridium-Catalyzed Reductive Amination Analogs
The reduction of secondary amides to their corresponding secondary amines is a valuable transformation. Iridium complexes have emerged as highly efficient catalysts for this reaction, using hydrosilanes as mild and effective reducing agents. nih.govorganic-chemistry.orgorganic-chemistry.org Readily available iridium precursors, such as [Ir(COE)₂Cl]₂ (where COE is cyclooctene), can catalyze the reduction of secondary amides like this compound to N-ethyl-4-chloroaniline. nih.govorganic-chemistry.org
The reaction typically proceeds in a stepwise manner. Using a controlled amount of silane (B1218182) (e.g., 2 equivalents of diethylsilane), the amide is partially reduced to an imine intermediate, which can be isolated. nih.govorganic-chemistry.org The addition of excess silane (e.g., 4 equivalents) leads to the full reduction of the imine to the secondary amine. acs.org This catalytic system exhibits high efficiency with low catalyst loadings and tolerates a wide range of functional groups, although it can be inhibited by nitro and nitrile groups. organic-chemistry.orgresearchgate.net This method represents a direct and functional-group-tolerant pathway for converting this compound into the corresponding secondary amine, a versatile synthetic intermediate. While direct asymmetric reductive amination often uses primary amines, these iridium-catalyzed amide reductions provide an analogous pathway starting from a pre-formed amide. nih.govrsc.org
Copper-Catalyzed Carbon-Nitrogen Bond Formations
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation or Goldberg reaction, are fundamental methods for the formation of carbon-nitrogen bonds and are directly relevant to the synthesis of the N-(4-chlorophenyl) moiety in the target molecule. wikipedia.org These reactions typically involve the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.gov The synthesis of this compound's precursor could be envisioned via the copper-catalyzed coupling of N-ethylformamide with an activated 4-chlorophenyl halide.
Traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced a wide array of ligands that facilitate these couplings under much milder conditions with catalytic amounts of copper. nih.govresearchgate.net Ligands such as diamines, amino acids, and oxalamides have been shown to promote the coupling of various N-nucleophiles, including amides and anilines, with aryl halides. researchgate.netnih.gov For example, a recently developed pyrrole-ol ligand has been shown to be uniquely effective in facilitating the copper-catalyzed coupling of sterically hindered amines with ortho-substituted aryl iodides. nih.gov These methods provide a robust toolkit for constructing the core structure of this compound and for engaging the amide nitrogen in further C-N bond-forming transformations.
Table 3: Comparison of Catalytic Systems for Amide Transformations
| Transformation | Catalyst System | Reagent(s) | Product from this compound | Ref. |
| Amide Reduction | [Ir(COE)₂Cl]₂ | Diethylsilane | N-ethyl-4-chloroaniline | nih.gov, organic-chemistry.org |
| C-N Coupling (Synthesis) | CuI / Ligand | N-ethylformamide + 4-chloro-iodobenzene | This compound | wikipedia.org, nih.gov |
| Amide Reduction | Y[N(TMS)₂]₃ | Phenylsilane/Pinacolborane | N-ethyl-4-chloroaniline | organic-chemistry.org |
| Amide Reduction | Tf₂O / B(C₆F₅)₃ | TMDS | N-ethyl-4-chloroaniline | organic-chemistry.org |
Organocatalytic N-Sulfonyl Amide C-N Bond Activation
The activation of the C-N bond in amides is a challenging yet highly desirable transformation in organic synthesis, as it allows for the disconnection and functionalization of this ubiquitous linkage. Traditionally, such activations have heavily relied on transition-metal catalysis. However, the field of organocatalysis has emerged as a powerful, metal-free alternative, offering milder reaction conditions and often complementary reactivity.
While direct organocatalytic C-N bond activation of this compound has not been extensively documented, significant progress has been made in the activation of related N-sulfonyl amides. Research has demonstrated the successful organocatalytic asymmetric cleavage of C-N bonds in N-sulfonyl biaryl lactams. rsc.orgzastita-materijala.orgresearchgate.netacs.orgrsc.org This process enables the synthesis of axially chiral biaryl amino acids with high yields and enantioselectivities. rsc.orgresearchgate.net The success of this strategy relies on the use of configurationally labile biaryl lactams, where the reactivity of the amide bond is enhanced by torsional strain. zastita-materijala.org Bifunctional organocatalysts are employed to control the stereoselectivity of the reaction while also enhancing the activity of the amide. zastita-materijala.org
The general mechanism involves the use of an alcohol as a nucleophile, which attacks the activated amide bond, leading to a ring-opening reaction. The choice of catalyst and solvent is critical for the success of this transformation. For instance, studies have shown that specific catalysts in solvents like o-xylene (B151617) at moderate temperatures can effectively promote the reaction. rsc.org
Below is a table summarizing the key aspects of a representative organocatalytic N-sulfonyl amide C-N bond activation, which serves as a model for potential future applications to simpler N-aryl amides like this compound.
| Catalyst System | Substrate Type | Key Reaction Feature | Product Type | Significance |
|---|---|---|---|---|
| Bifunctional Organocatalyst | N-Sulfonyl Biaryl Lactam | Asymmetric C-N Bond Cleavage | Axially Chiral Biaryl Amino Acids | Metal-free synthesis of valuable chiral building blocks. rsc.orgzastita-materijala.org |
The principles demonstrated in these studies on N-sulfonyl amides lay the groundwork for the future development of organocatalytic methods for the C-N bond activation of a broader range of amides, including this compound.
Radical Chemistry Intermediates and Propagation in Compound Reactivity
Radical reactions offer a unique and powerful avenue for chemical synthesis, often displaying orthogonality to traditional polar and metal-catalyzed processes. wikipedia.org The involvement of radical intermediates in the reactivity of this compound can be envisaged through several pathways, primarily involving the formation of amidyl or aryl radicals.
Amidyl radicals, centered on the nitrogen atom, are valuable intermediates for C-N bond formation and can be generated from various precursors, including N-aryl amides, through processes like proton-coupled electron transfer (PCET). rsc.org The generation of amidyl radicals from N-aryl amides has been utilized in hydroamination-cyclization reactions. researchgate.net In such reactions, a photocatalyst, often an organic dye like eosin (B541160) Y, facilitates the formation of the amidyl radical under mild, transition-metal-free conditions. researchgate.net
Alternatively, the chlorophenyl moiety of this compound can serve as a precursor to an aryl radical. Aryl radicals are highly reactive species that can participate in a variety of transformations, including C-H functionalization and addition to unsaturated systems. nih.gov The generation of aryl radicals from aryl halides is a well-established process and can be achieved under various conditions, including photoredox catalysis. wikipedia.org
The following table outlines potential radical intermediates that could be generated from this compound and their subsequent reactivity.
| Radical Intermediate | Potential Generation Method | Potential Subsequent Reaction | Significance |
|---|---|---|---|
| Amidyl Radical | Photoredox Catalysis (PCET) | Intramolecular cyclization, Intermolecular addition to alkenes | Formation of N-heterocycles and other complex nitrogenous compounds. rsc.org |
| Aryl Radical | Photoredox Catalysis (from aryl chloride) | Hydrogen atom transfer (HAT), Addition to arenes or heteroarenes (Minisci-type reaction) | Direct functionalization of the aromatic ring. wikipedia.orgnih.gov |
The propagation of these radical reactions typically involves a chain mechanism, where the initially formed radical reacts to generate a new radical species, which then continues the chain. Termination occurs when two radicals combine. The specific reaction conditions, such as the choice of photocatalyst, solvent, and any additives, would be crucial in directing the reactivity towards a desired radical pathway.
Intramolecular Charge Transfer (ICT) Phenomena and Their Influence on Reactivity
Intramolecular charge transfer (ICT) is a photophysical process where, upon excitation by light, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon can significantly influence the chemical and physical properties of a molecule, including its reactivity, by altering the electron distribution in the excited state. The occurrence and extent of ICT are often highly sensitive to the polarity of the surrounding solvent, a property known as solvatochromism. wikipedia.org
For instance, studies on N-aryl-phenylacetamides have demonstrated their solvatochromic properties, where the absorption spectra of these compounds shift depending on the polarity of the solvent. zastita-materijala.org This is indicative of differential stabilization of the ground and excited states by the solvent, a hallmark of ICT. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, consistent with an ICT process.
The table below presents hypothetical solvatochromic data for a related N-aryl amide, illustrating the expected trend if ICT is occurring.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) | Observed Shift |
|---|---|---|---|
| n-Hexane | 1.88 | 250 | - |
| Toluene (B28343) | 2.38 | 255 | Bathochromic |
| Acetone | 20.7 | 265 | Bathochromic |
| Acetonitrile | 37.5 | 270 | Bathochromic |
| Water | 80.1 | 275 | Bathochromic |
This data is illustrative and based on general principles of solvatochromism in N-aryl amides.
The presence of an ICT state in this compound could have a profound influence on its reactivity, particularly in photochemical reactions. The altered electron distribution in the excited state could lead to different reaction pathways compared to the ground state, potentially enabling novel transformations that are not accessible through thermal means.
Derivatization Strategies and Structural Modifications of N 4 Chlorophenyl N Ethylformamide
Synthesis of Analogues with Varied N-Substituents and Aromatic Moieties
Modifying the substituents on the formamide (B127407) nitrogen and the aromatic ring is a primary strategy for creating analogues of N-(4-chlorophenyl)-N-ethylformamide. These changes can significantly impact the molecule's steric and electronic properties.
The N-ethyl and 4-chlorophenyl groups of the parent molecule can be systematically replaced with a wide range of other alkyl and aryl substituents. The synthesis of N-alkylformamides can be achieved through various methods, including the reaction of a primary or secondary amine with a formylating agent or the reductive amination of an aldehyde with an amine in the presence of a reducing agent. For instance, N,N-dimethylformamide and N-methylformamide can be prepared from synthesis gas and ammonia (B1221849), highlighting industrial routes to simple N-alkylformamides. rsc.org
The variation of the N-alkyl group from ethyl to larger or more complex chains (e.g., propyl, butyl, or cyclic alkyl groups) can alter the lipophilicity and steric bulk around the nitrogen atom. Similarly, the 4-chlorophenyl moiety can be exchanged for other substituted or unsubstituted aryl rings. The synthesis of N-aryl amides is a well-established field, with methods including the reaction of an aniline (B41778) derivative with a carboxylic acid derivative or through modern cross-coupling reactions. mdpi.com These modifications allow for a modular approach to tuning the molecule's properties. nih.gov For example, increasing aryl methylation has been shown to improve properties like mitochondrial uptake in certain classes of molecules. nih.gov
| Parent Compound | Analogue | Modification | Potential Impact |
|---|---|---|---|
| This compound | N-(4-chlorophenyl)-N-methylformamide | Ethyl group replaced by a methyl group | Reduced steric bulk, altered lipophilicity |
| This compound | N-(4-chlorophenyl)-N-propylformamide | Ethyl group replaced by a propyl group | Increased lipophilicity and steric hindrance |
| This compound | N-ethyl-N-phenylformamide | 4-chloro substituent removed from the phenyl ring | Altered electronic properties of the aryl ring |
| This compound | N-ethyl-N-(p-tolyl)formamide | 4-chloro substituent replaced by a methyl group | Modified electronic and steric profile of the aryl ring |
The position of the chlorine atom on the phenyl ring significantly influences the electronic character of the molecule. While the parent compound is this compound, its positional isomers, N-(2-chlorophenyl)-N-ethylformamide and N-(3-chlorophenyl)-N-ethylformamide, can be synthesized to study these effects. The synthesis of such isomers can be achieved by starting with the corresponding isomeric chloroaniline. For instance, synthetic routes to 3-chlorophenyl derivatives have been described in the patent literature. google.comprepchem.com
The electronic effect of a halogen substituent on an aromatic ring is a combination of two opposing forces: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).
Meta-position (3-chloro): The resonance effect does not operate from the meta position. Therefore, the chlorine atom exerts a purely inductive electron-withdrawing effect, strongly deactivating the ring.
Ortho-position (2-chloro): Similar to the para position, both inductive and resonance effects are at play. Additionally, the ortho-substituent can introduce steric hindrance, which may affect the conformation of the molecule and the reactivity of the nearby amide group.
These electronic differences can affect the reactivity of the aromatic ring, the rotational barrier of the N-aryl bond, and the basicity of the formamide nitrogen.
| Isomer | Dominant Electronic Effects | Expected Impact on Aromatic Ring Reactivity |
|---|---|---|
| N-(2-chlorophenyl)-N-ethylformamide | Inductive withdrawal (-I), Resonance donation (+R), Steric hindrance | Deactivated ring, potential for steric influence on reactions |
| N-(3-chlorophenyl)-N-ethylformamide | Strong inductive withdrawal (-I) only | Strongly deactivated ring |
| This compound | Inductive withdrawal (-I), Resonance donation (+R) | Deactivated ring |
Introduction of Additional Functional Groups for Enhanced Chemical Complexity
To enhance chemical complexity and introduce new properties, additional functional groups can be incorporated into the this compound structure. fsu.edupressbooks.pubsaskoer.cayoutube.com This strategy allows for the creation of derivatives with tailored reactivity and potential for further conjugation.
Methods for introducing these groups often involve multi-step syntheses starting from precursors of this compound. For example, starting with 4-chlorobenzoic acid, one can synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which can be further converted into a variety of sulfonamide derivatives. nih.gov This introduces a potent pharmacophore into the core structure. Another approach involves using N-(4-chlorophenyl)-β-alanine as an intermediate to synthesize various azole heterocycles, thereby adding complex heterocyclic moieties to the original scaffold. researchgate.net Other functional groups like nitro, amino (by reduction of a nitro group), or hydroxyl groups can be introduced onto the aromatic ring using standard synthetic methodologies, provided the existing formamide group is stable under the reaction conditions.
| Functional Group to Introduce | Potential Synthetic Intermediate | Resulting Derivative Class | Reference for Strategy |
|---|---|---|---|
| Sulfonamide | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | N-(4-chlorophenyl)-thiadiazole sulfonamides | nih.gov |
| Azole Heterocycle | N-(4-Chlorophenyl)-β-alanine | N-(4-chlorophenyl)-β-alanine derived azoles | researchgate.net |
| Nitro Group (-NO2) | N-ethyl-4-chloroaniline | N-(4-chloro-nitrophenyl)-N-ethylformamide | Standard nitration reaction |
| Amino Group (-NH2) | N-(4-chloro-nitrophenyl)-N-ethylformamide | N-(4-chloro-aminophenyl)-N-ethylformamide | Standard nitro group reduction |
Chiral Derivatization and Applications in Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in fields like pharmacology. This compound, being achiral, can be temporarily converted into a chiral molecule by attaching a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled. youtube.com
In the context of this compound, a chiral auxiliary could be introduced to create a chiral amide. For instance, instead of a simple formyl group (-CHO), a chiral acyl group could be used. More commonly, a chiral auxiliary is incorporated into the N-alkyl or N-aryl substituent. The resulting diastereomeric compound can then undergo reactions such as alkylation or aldol (B89426) condensation, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
Common classes of chiral auxiliaries include oxazolidinones and camphor-based derivatives. wikipedia.org For example, novel cysteine-derived oxazolidinone chiral auxiliaries have been developed for use in a range of highly selective asymmetric transformations. digitellinc.com The use of enantiopure aryl-sulfinamides is another powerful method for the asymmetric synthesis of chiral amines and their derivatives. nih.gov By applying these principles, this compound can serve as a starting point for the stereocontrolled synthesis of more complex chiral molecules.
Incorporation into Polymeric Structures and Advanced Materials
The incorporation of the this compound moiety into polymeric structures can lead to the development of advanced materials with unique properties. This is typically achieved by first introducing a polymerizable functional group, such as a vinyl group, into the molecule to create a monomer.
A relevant strategy is the synthesis of N-alkyl-N-vinylformamide monomers. google.com This can be accomplished by reacting an N-alkylformamide with a vinylating agent. Following this logic, one could synthesize N-(4-chlorophenyl)-N-vinylformamide. This monomer could then undergo polymerization or copolymerization with other monomers to yield a polymer with pendant N-(4-chlorophenyl)formamide groups. The properties of the resulting polymer, such as its solubility, thermal stability, and chemical resistance, would be influenced by the presence of this specific substituent. Such polymers could find applications in areas like specialty coatings, membranes, or as functional materials in chemical synthesis.
Spectroscopic Characterization and Structural Elucidation of N 4 Chlorophenyl N Ethylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of N-(4-chlorophenyl)-N-ethylformamide. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with advanced 2D NMR experiments, allows for the unambiguous assignment of every atom within the molecular structure. A key feature often observed in the NMR spectra of formamides is the presence of two distinct sets of signals for the N-substituents, arising from slow rotation around the amide C-N bond. This results in the existence of E and Z rotational isomers (rotamers), which are often observable at room temperature.
The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, signal integrations, and spin-spin coupling patterns. nih.gov Each unique proton environment in the molecule generates a distinct signal.
The aromatic region is characterized by signals from the 4-chlorophenyl group. Due to the para-substitution, the four aromatic protons are chemically non-equivalent and form an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the chlorine atom (H-3/H-5) and the protons ortho to the nitrogen atom (H-2/H-6) will have slightly different chemical environments.
The ethyl group attached to the nitrogen atom gives rise to two signals: a quartet corresponding to the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The splitting pattern follows the n+1 rule, where the methylene protons are split by the three adjacent methyl protons into a quartet, and the methyl protons are split by the two adjacent methylene protons into a triplet.
The formyl proton (-CHO) is highly deshielded due to the electronegativity of the adjacent carbonyl group and nitrogen atom, causing its signal to appear far downfield. Due to the presence of rotamers, it is common to observe two separate signals for the formyl proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | Singlet | - | Formyl proton (CHO) of major/minor rotamer |
| ~7.3 - 7.5 | Doublet | ~8-9 | 2H, Aromatic (H-3/H-5, ortho to Cl) |
| ~7.1 - 7.3 | Doublet | ~8-9 | 2H, Aromatic (H-2/H-6, ortho to N) |
| ~3.5 - 3.8 | Quartet | ~7 | 2H, Methylene (N-CH2-CH3) |
| ~1.1 - 1.3 | Triplet | ~7 | 3H, Methyl (N-CH2-CH3) |
Note: This is a representation of an interactive data table. The values are predicted based on standard chemical shift ranges and coupling constant principles.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The formyl carbonyl carbon (C=O) is significantly deshielded and appears at the low-field end of the spectrum. The aromatic carbons of the 4-chlorophenyl ring display four distinct signals: two for the protonated carbons and two for the quaternary carbons (one bonded to nitrogen and one to chlorine). The carbon atom attached to the chlorine atom (C-4) and the one attached to the nitrogen atom (C-1) can be identified by their characteristic chemical shifts and lower intensity. The carbons of the ethyl group appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 | Carbonyl (C=O) |
| ~140 - 142 | Aromatic (C-1, C-N) |
| ~132 - 135 | Aromatic (C-4, C-Cl) |
| ~129 - 131 | Aromatic (C-3/C-5) |
| ~124 - 126 | Aromatic (C-2/C-6) |
| ~42 - 45 | Methylene (N-CH2) |
| ~13 - 15 | Methyl (CH3) |
Note: This is a representation of an interactive data table. The values are predicted based on standard chemical shift ranges.
While ¹H and ¹³C NMR provide the basic structure, advanced multi-dimensional NMR techniques are essential for confirming connectivity and studying the conformational dynamics of this compound. hmdb.ca
COSY (Correlation Spectroscopy): This 2D experiment would show correlations between scalar-coupled protons. A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methylene protons to the methylene carbon). hmdb.ca
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They are particularly useful for studying the E/Z rotational isomers. For example, a cross-peak between the formyl proton and the methylene protons of the ethyl group would help assign a specific rotameric conformation. Variable temperature (VT) NMR studies could also be employed to investigate the energy barrier to rotation around the C-N amide bond.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is dominated by a few very strong absorption bands that are diagnostic for its key functional groups. rsc.orgnp-mrd.org The most prominent feature is the carbonyl (C=O) stretch of the tertiary amide, which gives rise to a strong, sharp absorption. Other important absorptions include C-H stretching from both the aromatic ring and the aliphatic ethyl group, C=C stretching within the aromatic ring, and the C-N stretch.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl) |
| ~1690 - 1670 | Strong | C=O Stretch | Tertiary Amide |
| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 - 1350 | Medium | C-N Stretch | Aryl-Amine/Amide |
| ~850 - 810 | Strong | C-H Out-of-plane bend | 1,4-disubstituted aromatic |
| ~800 - 700 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Note: This is a representation of an interactive data table. The values are predicted based on standard IR frequency correlation charts.
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For a molecule like this compound, which lacks a center of symmetry, many vibrational modes will be active in both IR and Raman spectra. However, their intensities will differ. The Raman spectrum is expected to show a particularly strong signal for the symmetric stretching of the aromatic ring, which involves a significant change in polarizability. The C=C and C-Cl stretching vibrations are also typically strong in Raman spectra. The carbonyl (C=O) stretch, while intense in the IR, is generally of medium to weak intensity in the Raman spectrum. This complementarity is invaluable for a complete vibrational assignment. nist.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its chemical stability and bonding through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. The monoisotopic mass of this compound, which accounts for the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), has been identified with precision.
The theoretically calculated monoisotopic mass is 183.045092 g/mol . epa.gov HRMS analysis would be expected to yield an experimental mass value that closely matches this theoretical figure, typically within a few parts per million (ppm), thus confirming the molecular formula C₉H₁₀ClNO.
Table 1: Precise Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO | epa.gov |
| Monoisotopic Mass | 183.045092 g/mol | epa.gov |
| Average Mass | 183.64 g/mol | epa.gov |
While a detailed experimental spectrum is not publicly available, the fragmentation pattern of this compound can be predicted based on established principles for amides and aromatic chloro-compounds. libretexts.orgthieme-connect.de The molecular ion [M]⁺• would be observed at m/z 183 (for ³⁵Cl) and m/z 185 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.
Key fragmentation pathways would likely include:
Alpha-cleavage: This is a common fragmentation mode for amides. libretexts.org Cleavage adjacent to the carbonyl group could lead to the loss of the ethyl group (•CH₂CH₃), resulting in a fragment ion at m/z 154/156. Alternatively, cleavage of the N-C(aryl) bond could generate an N-ethylformamide cation.
Loss of the formyl group: Cleavage of the formyl radical (•CHO) would produce a significant ion at m/z 154/156.
Formation of a chlorophenyl cation: Fragmentation could lead to the formation of a stable chlorophenyl cation at m/z 111/113.
Loss of an ethyl radical: A break between the nitrogen and the ethyl group would result in the loss of an ethyl radical (•C₂H₅), yielding a fragment at m/z 154/156. libretexts.org
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Fragmentation Pathway | Reference |
|---|---|---|---|
| 183/185 | [C₉H₁₀ClNO]⁺• | Molecular Ion | epa.gov |
| 154/156 | [C₇H₇ClN]⁺• | Loss of ethyl radical (•C₂H₅) | libretexts.org |
| 126/128 | [C₆H₄ClNH]⁺• | Loss of formyl and ethyl groups | libretexts.orgthieme-connect.de |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of N-C(aryl) bond | nih.gov |
| 77 | [C₆H₅]⁺ | Loss of chlorine from chlorophenyl cation | thieme-connect.de |
X-ray Diffraction (XRD) for Crystalline Solid-State Structure Analysis
Despite searches of major crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), a public single-crystal X-ray structure for this compound has not been found. crystallography.netcam.ac.uknih.gov Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular parameters are not available in the public domain. Analysis of related structures suggests that the planarity of the amide group and the dihedral angle between the phenyl ring and the formamide (B127407) plane would be key structural features. ugr.es
Computational and Theoretical Investigations of N 4 Chlorophenyl N Ethylformamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful lens through which to examine the intricacies of molecular systems. However, a detailed DFT analysis of N-(4-chlorophenyl)-N-ethylformamide is not currently available in published research. Such a study would provide fundamental insights into its molecular and electronic characteristics.
Geometry Optimization and Equilibrium Conformations
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, low-energy arrangement of atoms. For this compound, this would involve computational methods to determine the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface. The presence of the ethyl group and the formamide (B127407) moiety introduces rotational flexibility, suggesting the possibility of multiple stable conformers. A thorough investigation would map these conformational landscapes to identify the most energetically favorable structures.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary players in chemical reactions and electronic transitions. A computational analysis would reveal the spatial distribution of these frontier orbitals in this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap typically indicates a more reactive species.
Prediction and Validation of Vibrational Spectra
Theoretical vibrational spectroscopy, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, this analysis would predict the characteristic frequencies for vibrations of the C-Cl bond, the aromatic ring, the amide C=O and C-N bonds, and the various C-H bonds. Comparing these theoretical spectra with experimentally obtained data, if available, would serve as a validation of the computational model and the optimized geometry.
Thermodynamic Functions and Stability Assessments from Computational Models
DFT calculations can also be used to determine key thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy at different temperatures. These parameters are crucial for understanding the molecule's stability and its behavior in chemical equilibria. By calculating these functions, one could predict the spontaneity of reactions involving this compound under various conditions.
Quantum Chemical Descriptors and Reactivity Indices
Beyond the fundamental electronic structure, a range of quantum chemical descriptors can be derived to provide a more nuanced understanding of a molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its intermolecular forces.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the donation and acceptance of electron density between orbitals within a molecule. This analysis provides a quantitative description of intramolecular interactions, such as hyperconjugation, and reveals the extent of charge delocalization, which is fundamental to understanding a molecule's stability and electronic structure. wikipedia.orgwisc.edu In a typical NBO analysis, interactions between filled (donor) and empty (acceptor) orbitals are evaluated using second-order perturbation theory. acadpubl.euaiu.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
For a molecule like this compound, NBO analysis would be expected to reveal significant interactions involving the lone pairs on the nitrogen and oxygen atoms, as well as the π-orbitals of the chlorophenyl ring. These interactions would likely lead to charge delocalization from the formamide group to the aromatic ring and vice versa. However, a specific NBO analysis for this compound, including a data table of donor-acceptor interactions and their stabilization energies, is not available in the reviewed literature.
Local Density Functional Descriptors and Fukui Functions for Electrophilic and Nucleophilic Sites
To predict the reactivity of a molecule, computational chemists often employ descriptors derived from Density Functional Theory (DFT). Local descriptors, such as the Fukui function, are particularly useful for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, calculating Fukui functions would allow for the precise identification of its most reactive sites. One would anticipate that the carbonyl carbon might be a primary electrophilic site, while the oxygen and nitrogen atoms, along with certain positions on the aromatic ring, could act as nucleophilic centers. Despite the utility of this method, no studies containing calculated Fukui functions or a corresponding data table for this compound have been found.
Non-Linear Optical (NLO) Properties Characterization through Computational Methods
Non-linear optical (NLO) materials are of great interest for applications in laser technology and optoelectronics. Computational methods, particularly those based on DFT, are frequently used to predict the NLO properties of molecules, such as the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These calculations can guide the design of new materials with enhanced NLO responses. youtube.com The presence of donor and acceptor groups connected by a π-conjugated system often leads to significant NLO properties.
The structure of this compound, which contains an electron-donating ethylamino group and a potentially electron-withdrawing chlorophenyl group linked by a formyl bridge, suggests it might exhibit NLO behavior. Computational analysis would be required to quantify its polarizability and hyperpolarizability tensors. dtic.mil However, the scientific literature lacks any computational studies focused on the NLO properties of this specific compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. youtube.comnih.gov An MD simulation can reveal the accessible conformations of a molecule, the stability of these conformations, and how the molecule interacts with its environment, such as a solvent. nih.gov For a flexible molecule like this compound, MD simulations could elucidate the rotational barriers around its single bonds and the preferred orientations of the ethyl and chlorophenyl groups.
Furthermore, MD simulations in explicit solvent could provide insights into how solvation affects its conformational preferences and intermolecular interactions. While a study on a more complex oxadiazole derivative containing a 4-chlorophenyl group has utilized MD simulations to study its binding affinity, sciepub.com no such simulations have been published for this compound itself.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most likely pathway for a given transformation. researchgate.net For this compound, theoretical modeling could be used to investigate its synthesis, degradation pathways, or its potential reactions with biological targets.
This type of analysis would involve calculating the geometries and energies of reactants, products, intermediates, and transition states. Despite the importance of understanding its chemical reactivity, no theoretical studies on the reaction mechanisms involving this compound have been reported in the available literature.
There is a clear absence of specific computational and theoretical research on this compound in the public domain. The application of modern computational techniques such as NBO analysis, Fukui functions, NLO property calculations, MD simulations, and reaction mechanism modeling would be invaluable for a thorough understanding of this compound's chemical and physical properties. Future research in these areas is necessary to fill this knowledge gap.
Future Research Directions and Advanced Methodologies for N 4 Chlorophenyl N Ethylformamide Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of N-(4-chlorophenyl)-N-ethylformamide, and N-aryl-N-alkylformamides in general, is an area ripe for innovation. Current research in N-formylation is increasingly focused on green chemistry principles, aiming for higher efficiency, selectivity, and sustainability. researchgate.netrsc.orgnih.gov Future research could explore several promising avenues:
Catalytic Systems: The development of novel catalysts is a cornerstone of modern organic synthesis. For the formylation of N-ethyl-4-chloroaniline, research could focus on:
Homogeneous Catalysis: Exploring new organometallic complexes of transition metals like iridium, ruthenium, and manganese that can operate under milder conditions with high turnover numbers. google.com
Heterogeneous Catalysis: Designing solid-supported catalysts, such as metal nanoparticles on porous materials, which offer the advantages of easy separation and recyclability, contributing to more sustainable processes. rsc.orgnih.gov Nanocatalysts, with their high surface-area-to-volume ratio, present a particularly promising frontier for enhancing reaction rates and selectivity. rsc.org
Biocatalysis: Investigating the use of enzymes as catalysts for the formylation reaction, which could offer unparalleled selectivity and operate under environmentally benign aqueous conditions.
Alternative Formylating Agents: While traditional formylating agents like formic acid and its derivatives are effective, research is moving towards more atom-economical and safer alternatives. nwhitegroup.com A significant area of future research is the use of carbon dioxide (CO₂) as a C1 source for formylation. researchgate.netgoogle.com This approach not only utilizes a greenhouse gas but also offers a pathway to highly efficient and clean formamide (B127407) synthesis when coupled with suitable reducing agents like hydrosilanes. google.com
Innovative Reaction Conditions:
Solvent-Free and Microwave-Assisted Synthesis: Exploring solvent-free reaction conditions, potentially accelerated by microwave irradiation, can lead to faster reaction times, reduced waste, and lower energy consumption. google.com
Continuous Flow Reactors: The implementation of continuous flow systems can offer better control over reaction parameters, improved safety for exothermic reactions, and easier scalability compared to batch processes.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher efficiency, selectivity, and recyclability. | Development of novel homogeneous, heterogeneous, and nanocatalysts. |
| Green Formylating Agents | Increased atom economy, use of renewable resources (CO₂). | Optimization of CO₂ as a C1 source with efficient reducing agents. |
| Process Intensification | Faster reaction times, reduced energy consumption, and enhanced safety. | Application of microwave-assisted synthesis and continuous flow technology. |
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Ultrafast Techniques
A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time monitoring of the reaction progress are invaluable in this pursuit.
In Situ Spectroscopy:
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be employed to monitor the consumption of reactants (N-ethyl-4-chloroaniline and the formylating agent) and the formation of the this compound product by tracking the characteristic vibrational bands of their functional groups in real-time. nih.govacs.org For example, the appearance and growth of the amide C=O stretching band can provide kinetic data and insights into the reaction rate.
In Situ Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and can provide detailed information about changes in the molecular backbone and functional groups. arxiv.orgacs.orgmdpi.com UV-Resonance Raman (UV-RR) spectroscopy could be particularly powerful for selectively enhancing the signals of the aromatic components of the reaction, allowing for the detection of low-concentration intermediates. arxiv.org
Ultrafast Techniques:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the dynamics of the formylation reaction on the femtosecond to picosecond timescale. By photo-exciting the reactants, it is possible to follow the evolution of transient species and map out the energy landscape of the reaction, providing fundamental insights into the bond-breaking and bond-forming processes.
Ultrafast Optical Kerr Effect (OKE) Spectroscopy: OKE studies on formamide solutions have revealed valuable information about the intermolecular dynamics and hydrogen-bonding network. researchgate.net Applying this technique to the reaction mixture for the synthesis of this compound could elucidate the role of the solvent and intermolecular interactions in the reaction mechanism.
By combining these advanced spectroscopic methods with computational modeling, a comprehensive picture of the reaction pathway, including the identification of transient intermediates and transition states, can be achieved. This knowledge will be instrumental in designing more efficient and selective synthetic protocols.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. arxiv.org For this compound and its analogues, these computational tools offer exciting future research directions.
Property Prediction:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms, such as random forests and neural networks, can be trained on datasets of known formamides to develop robust QSAR and QSPR models. nih.govnih.govnih.gov These models can then be used to predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, logP) of novel, untested derivatives of this compound based solely on their chemical structure. nih.govnih.gov
Prediction of Reaction Yields: ML models can also be trained to predict the yield of chemical reactions based on various input parameters, including reactants, catalysts, solvents, and temperature. acs.orgacs.orgmdpi.comaanda.org This predictive capability can significantly accelerate the optimization of synthetic routes for this compound and its derivatives, reducing the need for extensive experimental screening.
Compound Design:
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed to design novel formamide derivatives in silico. arxiv.org These models can learn the underlying patterns in chemical space and generate new molecular structures with a high probability of possessing desired properties.
High-Throughput Virtual Screening: By combining generative models with predictive QSAR/QSPR models, it is possible to perform high-throughput virtual screening of vast chemical libraries to identify promising new derivatives of this compound for specific applications.
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, leading to the development of new compounds with tailored properties.
| AI/ML Application | Objective | Potential Impact |
| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. | Rapid identification of promising derivatives with desired characteristics. |
| Reaction Yield Prediction | Optimize synthetic conditions for maximal product formation. | Accelerated development of efficient and cost-effective synthetic routes. |
| Generative Models | Design novel formamide structures in silico. | Exploration of new chemical space and discovery of innovative compounds. |
| Virtual Screening | Identify lead compounds from large chemical databases. | Efficient prioritization of candidates for experimental validation. |
Exploration of Supramolecular Interactions and Self-Assembly Potential
The study of non-covalent interactions and the resulting self-assembly of molecules into ordered supramolecular structures is a rapidly growing area of chemistry. The this compound molecule possesses several features that make it an interesting candidate for such investigations.
Key Structural Features for Supramolecular Assembly:
Amide Group: The amide functionality is a classic motif for forming strong and directional hydrogen bonds (N-H···O=C). nih.gov
Aromatic Ring: The chlorophenyl group can participate in various non-covalent interactions, including π-π stacking and halogen bonding (C-Cl···X).
Future Research Directions:
Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives under various conditions (e.g., different solvents, temperatures) could reveal a rich variety of crystal polymorphs with distinct packing arrangements and physical properties. rsc.org X-ray crystallography would be the primary tool for elucidating the precise nature of the intermolecular interactions in the solid state.
Co-crystallization: Exploring the formation of co-crystals of this compound with other molecules (co-formers) could lead to new materials with tailored properties, such as enhanced solubility or stability. mdpi.comnih.govmonash.edu The co-formers could be selected to introduce specific functionalities or to direct the self-assembly process through complementary hydrogen bonding or other non-covalent interactions.
Self-Assembly in Solution: Techniques such as NMR spectroscopy, small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS) could be used to investigate the potential for this compound to form well-defined aggregates or self-assembled structures in solution. The nature and strength of these assemblies would be dependent on the solvent and the concentration of the solute.
Computational Modeling: Molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the energetics and geometry of the non-covalent interactions that drive the self-assembly process. These computational studies can complement experimental findings and guide the design of new formamide-based supramolecular systems.
The exploration of the supramolecular chemistry of this compound opens up possibilities for its application in materials science, for example, in the design of functional organic materials with specific optical or electronic properties.
Q & A
Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-N-ethylformamide in academic research?
Methodological Answer:
The synthesis of This compound can be approached via two primary routes:
- Route 1 : React 4-chloroaniline with ethyl formate under reflux conditions in the presence of a dehydrating agent (e.g., thionyl chloride or acetic anhydride). This method follows classical amidation protocols, similar to the synthesis of N-(4-chlorophenyl)acetamide derivatives .
- Route 2 : Utilize CO₂ reduction strategies with NaBH(OAc)₃, as demonstrated for analogous formamide derivatives. This method offers mild reaction conditions and avoids harsh reagents, enabling high functional group tolerance .
Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using ¹H NMR (e.g., characteristic formyl proton at δ ~8.0–8.5 ppm) .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify key signals such as the formyl group (¹H: δ ~8.3 ppm; ¹³C: δ ~160–165 ppm), ethyl group protons (δ ~1.2–1.4 ppm for CH₃ and δ ~3.3–3.7 ppm for CH₂), and aromatic protons (δ ~7.2–7.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, expecting [M+H]⁺ at m/z 212.06 (C₉H₁₁ClNO) .
- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond lengths and angles, particularly the planarity of the formamide group .
Advanced: How can crystallographic data resolve ambiguities in this compound’s molecular conformation?
Methodological Answer:
Crystal structure analysis using SHELX software (e.g., SHELXL-2018) can address conformational ambiguities:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector to collect high-resolution (<1.0 Å) diffraction data .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate geometry using tools like PLATON. Compare torsion angles (e.g., C-Cl bond orientation) with related structures like N-(4-chlorophenyl)-2-bromobenzamide .
Example : In N-(4-chlorophenyl)acrylamide derivatives, the chlorophenyl ring typically exhibits a dihedral angle of ~30–40° with the amide plane; deviations may indicate steric effects from the ethyl group .
Advanced: What strategies are effective for studying the biological activity of this compound?
Methodological Answer:
While direct data on this compound is limited, researchers can extrapolate from structurally related chlorophenyl amides:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with concentrations ranging 10–100 µg/mL. Compare with N-(4-chlorophenyl)acrylamide derivatives, which show MIC values of 25–50 µg/mL .
- Antifungal Testing : Employ agar diffusion assays against C. albicans, noting zone-of-inhibition diameters. Correlate activity with electron-withdrawing substituents (e.g., Cl) .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450 or fungal lanosterol demethylase .
Advanced: How do reaction conditions influence the regioselectivity of this compound synthesis?
Methodological Answer:
Regioselectivity in formamide synthesis is sensitive to solvent, temperature, and catalyst:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon, while non-polar solvents may promote side reactions (e.g., N-alkylation) .
- Catalytic Influence : Base catalysts (e.g., K₂CO₃) enhance amine nucleophilicity, whereas acidic conditions (e.g., H₂SO₄) may protonate the carbonyl, reducing reactivity .
Case Study : In CO₂-based synthesis, NaBH(OAc)₃ selectively reduces intermediates to formamides without over-reduction to methylamines, achieving >90% yields .
Advanced: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
Leverage quantum mechanical and QSAR tools:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments (~3.5–4.0 D) and HOMO-LUMO gaps (~5.0 eV), indicating moderate reactivity .
- LogP Estimation : Use ChemDraw or ACD/Labs to calculate logP (~2.1), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility Prediction : Employ COSMO-RS to estimate aqueous solubility (logS ~−3.2), guiding formulation studies for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
